![molecular formula C15H13FeNO4 10* B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is an organometallic compound . It has a molecular formula of C15H13FeNO4 . The compound is offered by several chemical companies for research and development purposes .
Synthesis Analysis
The synthesis of ferrocene-based compounds has been extensively studied . A general strategy for the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported .Molecular Structure Analysis
The molecular structure of “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” consists of a ferrocene core with a pyrrolidinyl group attached . The average mass of the molecule is 327.113 Da .Chemical Reactions Analysis
The chemical reactions of ferrocene-based compounds have been explored in various studies . The production of reactive oxygen species (ROS), in particular the OH. radical, produced by Fenton catalysis, plays a key role in many ferrocene-containing drugs .Physical And Chemical Properties Analysis
Ferrocene-based compounds exhibit fascinating electrochemical properties . They are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and nontoxic nature .Applications De Recherche Scientifique
Polymer Chemistry
Ferrocenyl-based compounds, including “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-”, have applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their redox state, making them useful in a variety of applications, including sensors and actuators.
Materials Science
In materials science, these compounds serve as bioreceptors . They can bind to specific biological molecules, allowing them to be used in biosensors and other devices that need to detect or interact with these molecules.
Pharmacology
Ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs . Their unique properties allow them to interact with biological systems in ways that can inhibit the growth of harmful cells or organisms.
Biochemistry
In biochemistry, ferrocene-based compounds are used in the study of various biochemical processes . Their ability to participate in redox reactions makes them useful in studying and manipulating these processes.
Electrochemistry
Ferrocene and its derivatives are used in electrochemistry due to their reversible redox behavior and high stability . They are used as potential electrode materials in redox flow batteries.
Nonlinear Optics
Ferrocene-based compounds also find applications in nonlinear optics . They can alter the behavior of light in ways that are not possible with linear optical materials, enabling the creation of devices with unique optical properties.
Catalysis
Ferrocene and its derivatives are used as catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions . Their unique electronic and structural properties make them effective catalysts for these reactions.
Nanotechnology
Lastly, ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . This makes them valuable in the field of nanotechnology.
Mécanisme D'action
Orientations Futures
The future directions of research on ferrocene-based compounds are promising. They are being explored for various applications, including in the field of asymmetric catalysis . The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have been reported, demonstrating the potential of this structural motif in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "2,5-dioxo-1-pyrrolidine", "Phosgene", "Triethylamine", "Methanol" ], "Reaction": [ "Step 1: Ferrocene is reacted with 2,5-dioxo-1-pyrrolidine in the presence of triethylamine to form the intermediate Ferrocene-2,5-dioxopyrrolidine.", "Step 2: The intermediate Ferrocene-2,5-dioxopyrrolidine is then reacted with phosgene in the presence of triethylamine to form Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride.", "Step 3: The Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride is then reacted with methanol in the presence of triethylamine to form Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-." ] } | |
Numéro CAS |
115223-09-1 |
Nom du produit |
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- |
Formule moléculaire |
C15H13FeNO4 10* |
Poids moléculaire |
327.11 |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



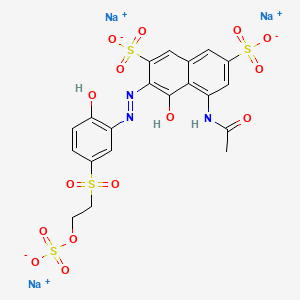
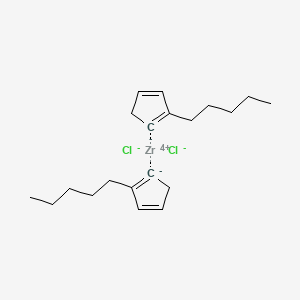
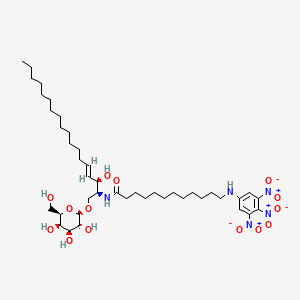
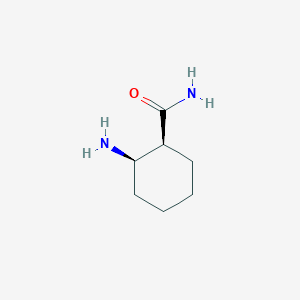
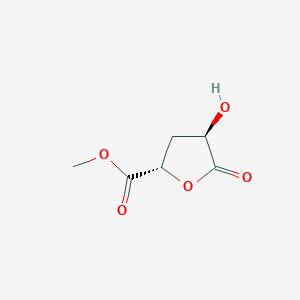
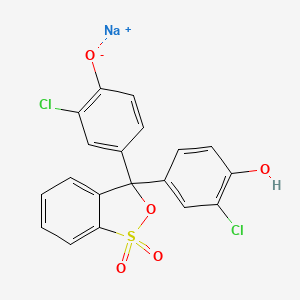
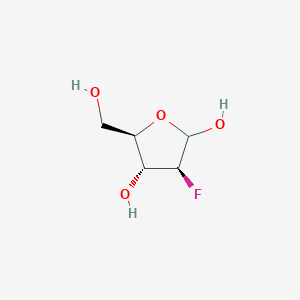

![Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)](/img/no-structure.png)
![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)